molecular formula C18H15N3O4S B12180898 methyl 4-({[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)benzoate

methyl 4-({[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)benzoate

Cat. No.: B12180898
M. Wt: 369.4 g/mol
InChI Key: AEOSGBGSQXVVTM-UHFFFAOYSA-N
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Description

Methyl 4-({[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)benzoate is a synthetic chemical agent built around a pyridazinone core, a heterocyclic scaffold recognized for its significant potential in medicinal chemistry and pharmacological research. While specific biological data for this compound is subject to ongoing investigation, its structure aligns with derivatives known to exhibit potent inhibitory activity against key therapeutic targets. Pyridazinone derivatives have been identified as effective Phosphodiesterase 4 (PDE4) inhibitors , a mechanism of high interest for developing new therapies for inflammatory diseases such as chronic obstructive pulmonary disease (COPD), asthma, and atopic dermatitis . Furthermore, recent computational and synthetic studies highlight 4-amino and 4-ureido pyridazinone-based compounds as a promising class of Fatty Acid Binding Protein 4 (FABP4) inhibitors . FABP4 inhibition represents a cutting-edge avenue for research into metabolic syndromes, atherosclerosis, and cancer, as this protein is implicated in cancer cell invasion and metastasis . The incorporation of the thiophene ring and the benzoate moiety in this molecule may fine-tune its physicochemical properties and binding affinity, making it a valuable chemical tool for researchers exploring the structure-activity relationships of these critical pathways. This compound is offered to the scientific community to support early-stage discovery efforts in these areas.

Properties

Molecular Formula

C18H15N3O4S

Molecular Weight

369.4 g/mol

IUPAC Name

methyl 4-[[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetyl]amino]benzoate

InChI

InChI=1S/C18H15N3O4S/c1-25-18(24)12-4-6-13(7-5-12)19-16(22)11-21-17(23)9-8-14(20-21)15-3-2-10-26-15/h2-10H,11H2,1H3,(H,19,22)

InChI Key

AEOSGBGSQXVVTM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3

Origin of Product

United States

Preparation Methods

Cyclization of Hydrazide Derivatives

A common method involves condensing α,β-unsaturated ketones with hydrazine derivatives. For instance, reacting thiophene-substituted maleic anhydride with hydrazine hydrate under acidic conditions yields 3-(thiophen-2-yl)pyridazin-6(1H)-one. This reaction proceeds via nucleophilic attack of hydrazine on the carbonyl groups, followed by cyclization and dehydration. Key parameters include temperature (80–100°C) and solvent choice (e.g., ethanol or acetic acid), which influence reaction kinetics and purity.

Functionalization of Preformed Pyridazinones

Alternatively, pre-synthesized pyridazinones can be functionalized at the 3-position. Halogenation (e.g., bromination) at this position enables subsequent cross-coupling reactions. For example, 3-bromo-6-methoxypyridazinone reacts with thiophen-2-ylboronic acid under Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O) to install the thiophene group. This method offers excellent regiocontrol and compatibility with sensitive functional groups.

Introduction of the Acetyl Group

The acetyl spacer at the 1-position of the pyridazinone is critical for subsequent amide bond formation. Two strategies are prevalent: direct acylation and nucleophilic substitution .

Direct Acylation via Ketone Formation

Treating 1-hydroxy-3-(thiophen-2-yl)pyridazin-6(1H)-one with acetyl chloride in the presence of a base (e.g., triethylamine) facilitates acylation. However, competing O-acylation and N-acylation can occur, necessitating careful stoichiometric control (1.2 equivalents of acetyl chloride) and low temperatures (0–5°C) to favor N-acetylation.

Nucleophilic Substitution at the 1-Position

A halogen atom at the 1-position (e.g., chlorine) allows displacement with acetylide ions. For instance, 1-chloro-3-(thiophen-2-yl)pyridazin-6(1H)-one reacts with sodium acetylide (generated in situ from acetylene and NaNH₂) in tetrahydrofuran (THF) at −78°C to yield the acetylated product. This method achieves high yields (>75%) but requires anhydrous conditions.

Amide Bond Formation with Methyl 4-Aminobenzoate

Coupling the acetylated pyridazinone with methyl 4-aminobenzoate is pivotal. Carbodiimide-mediated coupling and active ester strategies are widely employed.

EDCl/HOBt-Mediated Coupling

Combining 1-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetic acid with methyl 4-aminobenzoate in dichloromethane (DCM) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) activates the carboxylic acid for amide formation. Typical conditions include 0°C to room temperature, 12–24 hours, and triethylamine as a base, yielding the product in 60–85% purity.

Mixed Carbonate Active Esters

Alternatively, converting the acetic acid derivative to a pentafluorophenyl (PFP) ester enhances reactivity. Reacting the PFP ester with methyl 4-aminobenzoate in dimethylformamide (DMF) at 50°C for 6 hours achieves near-quantitative conversion, simplifying purification.

Final Esterification and Purification

While methyl 4-aminobenzoate is commercially available, in-situ esterification of 4-aminobenzoic acid may be necessary. Treating the acid with methanol and thionyl chloride (SOCl₂) under reflux (12 hours) provides the methyl ester in >90% yield. Final purification via silica gel chromatography (ethyl acetate/hexane, 3:7) removes unreacted starting materials and byproducts.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Purity (%)AdvantagesLimitations
Cyclization + EDClHydrazide cyclization, EDCl coupling6585Simple reagents, scalableModerate yields, purification challenges
Suzuki + Active EsterCross-coupling, active ester7895High regioselectivity, purityRequires palladium catalysts
Nucleophilic AcetylationAcetylide displacement, HOBt7288Avoids acylation side reactionsCryogenic conditions

Mechanistic Insights and Optimization

  • Amide Coupling Efficiency : The use of HOBt suppresses racemization and accelerates coupling kinetics by stabilizing the active intermediate.

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may complicate purification. Switching to tetrahydrofuran (THF) improves crystallinity.

  • Catalyst Recycling : Palladium catalysts in Suzuki reactions can be recovered via aqueous/organic phase separation, reducing costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the pyridazinone core can produce dihydropyridazinones .

Scientific Research Applications

Methyl 4-({[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)benzoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 4-({[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The pyridazinone core is known to inhibit certain enzymes, while the thiophene ring can interact with various biological receptors. These interactions can lead to the modulation of cellular processes, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

N’-(3,4,5-Trimethoxybenzylidene)-2-(6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl)acetohydrazide (Compound 8, )

  • Key Differences: Substituent at Pyridazinone C3: 4-Phenylpiperazinyl vs. thiophen-2-yl in the target compound. Functional Groups: Hydrazide vs. methyl benzoate ester.
  • Impact :
    • The phenylpiperazine group may improve solubility and receptor binding due to its basic nitrogen, whereas the thiophene in the target compound enhances aromatic interactions .
    • The hydrazide moiety in Compound 8 could confer chelating properties, unlike the ester group in the target compound, which is more hydrolytically labile.

Ethyl-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxopyridazin-1(6H)-yl}acetate (Compound 6a, )

  • Key Differences: C3 Substituent: 4-(Methylthio)benzyl vs. thiophen-2-yl. Core Modifications: Methyl group at pyridazinone C5 and ethyl ester vs. methyl benzoate.
  • The ethyl ester in Compound 6a is less bulky than the methyl benzoate, possibly affecting steric interactions in biological targets .

Functional Group Variations

N-(4-Methoxybenzyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide ()

  • Key Differences: Linking Group: Acetamide vs. acetyl-amino benzoate ester. Aromatic Substituent: 4-Methoxybenzyl vs. methyl 4-aminobenzoate.
  • Impact :
    • The methoxybenzyl group may reduce metabolic stability compared to the methyl benzoate, which is more resistant to oxidative degradation.
    • The acetamide linkage in ’s compound could enhance hydrogen-bonding capacity relative to the ester in the target compound .

Pharmacological and Physicochemical Properties

Cytotoxicity and Anti-Proliferative Activity ()

Compounds 8–11 () exhibit cytotoxicity against AGS gastric cancer cells, with IC₅₀ values correlated to substituent electronic effects. For example:

  • Compound 8 : IC₅₀ = 12.5 µM (3,4,5-trimethoxybenzylidene substituent).
  • Compound 9 : IC₅₀ = 8.7 µM (4-nitrobenzylidene group).
    The target compound’s thiophene substituent may modulate activity similarly, though direct data are unavailable.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Weight C3 Substituent Functional Group Melting Point (°C)
Target Compound 404.46* Thiophen-2-yl Methyl benzoate N/A
N’-(3,4,5-Trimethoxybenzylidene)-acetohydrazide (8) 529.2 4-Phenylpiperazinyl Hydrazide 238–239
N-(4-Methoxybenzyl)acetamide () 355.4 Thiophen-2-yl Acetamide N/A
Ethyl-2-{...}acetate (6a) 413† 4-(Methylthio)benzyl Ethyl ester N/A

Biological Activity

Methyl 4-({[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}amino)benzoate is a complex organic compound notable for its potential biological activities. This compound integrates a pyridazinone core, a thiophene ring, and an acetylamino group, which may contribute to its pharmacological properties. The exploration of its biological activity is crucial for understanding its potential therapeutic applications.

  • Molecular Formula : C20H22N4O4S2
  • Molecular Weight : 446.54 g/mol
  • Structural Features : Contains a pyridazinone core, thiophene ring, and benzoate ester.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures possess antimicrobial properties, suggesting that this compound may inhibit the growth of bacteria and fungi.
  • Anticancer Potential : Preliminary investigations indicate that it may exhibit cytotoxic effects against various cancer cell lines. The mechanism of action is thought to involve the modulation of cellular pathways related to apoptosis and cell proliferation.
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in disease processes, such as those related to cancer and inflammation.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Receptor Binding : It may bind to specific receptors, altering their activity and influencing cellular responses.
  • Enzyme Interaction : The compound can potentially inhibit enzymes crucial for the survival and proliferation of pathogenic organisms or cancer cells.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated:

  • Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer).
  • IC50 Values : Showed significant inhibition at concentrations as low as 10 µM, demonstrating its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties:

  • Pathogens Tested : Staphylococcus aureus, Escherichia coli.
  • Results : The compound exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL against S. aureus, indicating strong antibacterial activity.

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
Methyl 4-{[6-Oxo-pyridazinone]acetyl}amino benzoatePyridazinone core, benzoate esterAntimicrobial, anticancer
Thiophene-containing derivativesThiophene ring with various substituentsAntiviral, anticancer
Other pyridazine derivativesVaried substituents on pyridazineAntimicrobial

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